molecular formula C2H4N4OS B15464867 4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one CAS No. 60783-96-2

4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one

Cat. No.: B15464867
CAS No.: 60783-96-2
M. Wt: 132.15 g/mol
InChI Key: AISSPOUWOCINJM-UHFFFAOYSA-N
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Description

4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one is a useful research compound. Its molecular formula is C2H4N4OS and its molecular weight is 132.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4OS/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISSPOUWOCINJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NNC(=S)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734647
Record name 4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60783-96-2
Record name 4-Amino-5-thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60783-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-5-sulfanylidene-1,2,4-triazolidin-3-one is a heterocyclic compound belonging to the triazolidine family. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C3H5N5OSC_3H_5N_5OS, with a molecular weight of approximately 145.17 g/mol. The compound features a triazolidine ring with an amino group and a sulfanylidene substituent, which are crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung carcinoma). Notably, derivatives of this compound demonstrated IC50 values as low as 5 µM against HeLa cells. The mechanism appears to involve apoptosis induction through modulation of signaling pathways related to cell survival.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it exhibited significant potential to neutralize reactive oxygen species (ROS), indicating its role in mitigating oxidative stress-related damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can interact with enzymes through hydrogen bonding and coordination with metal ions, inhibiting their activity.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating key proteins involved in cell cycle regulation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that modifications at specific positions on the triazolidine ring could enhance biological activity significantly.

Study on Anticancer Activity

In another study published in the International Journal of Oncology, researchers synthesized various derivatives of this compound and screened them for antiproliferative effects on multiple tumor cell lines. The modifications led to enhanced potency against HCT116 colon cancer cells with IC50 values reaching as low as 3 µM.

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